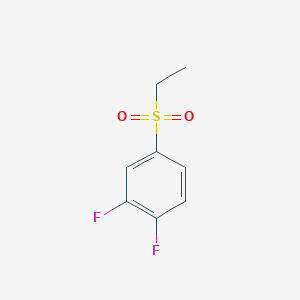

1,2-Difluoro-4-ethylsulfonylbenzene

Overview

Description

1,2-Difluoro-4-ethylsulfonylbenzene is a biochemical compound used for proteomics research . It has a molecular formula of C8H8F2O2S and a molecular weight of 206.21 .

Molecular Structure Analysis

The molecular structure of 1,2-Difluoro-4-ethylsulfonylbenzene consists of a benzene ring with two fluorine atoms and an ethylsulfonyl group attached to it .Physical And Chemical Properties Analysis

1,2-Difluoro-4-ethylsulfonylbenzene has a molecular formula of C8H8F2O2S and a molecular weight of 206.21 . Other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications

Groundwater Remediation

1,2-Difluoro-4-ethylsulfonylbenzene has been studied for its potential in groundwater remediation. Park et al. (2016) investigated the heat-activated persulfate oxidation of perfluorooctanoic acid (PFOA) and related compounds at temperatures suitable for in-situ groundwater remediation. This process can be effective for remediation, although repeated injections are necessary for complete oxidation in field applications (Park et al., 2016).

Synthesis of Phthalocyanines

Kondratenko et al. (1999) described the synthesis of polyfluoroalkoxysulfonyl phthalonitriles and corresponding zinc and cobalt phthalocyanines using 1,2-dicyanobenzene-4-sulfonyl chloride and different polyfluoro alcohols. The study highlights the importance of solvent and substituents in the aggregation of phthalocyanine complexes, which can be useful in materials science and catalysis (Kondratenko et al., 1999).

Electrochemical Fluorination

Stefanac et al. (2018) reported on the electrochemical fluorination of 4-ethylbenzenesulfonyl halides, leading to a mixture of compounds used as erosion inhibitors in aircraft hydraulic fluids. This research adds to the understanding of commercial fluorination processes and their products (Stefanac et al., 2018).

Nucleophilic Addition to Aldehydes

Research by Stahly (1989) on the nucleophilic addition of difluoromethyl phenyl sulfone to aldehydes reveals potential applications in organic synthesis. This process allows for the creation of various substituted alcohols, demonstrating the versatility of difluoro compounds in chemical reactions (Stahly, 1989).

Formation of Polyfluoroalkoxysulfonyl Groups

Research by Sipyagin et al. (2004) on new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloronitrobenzenes shows the potential of introducing fluorine-containing groups into aromatic rings. This study expands the synthetic possibilities in fluorine chemistry, particularly for heterocyclic chemistry (Sipyagin et al., 2004).

Preparation of Difluoro Enol Esters

Zhang et al. (2007) explored the preparation of 1-aryl-2,2-difluoro enol esters from α-(phenylsulfonyl)-difluoromethylated benzoates, highlighting the role of difluoro compounds as building blocks in organic synthesis (Zhang et al., 2007).

properties

IUPAC Name |

4-ethylsulfonyl-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKPJNBCDJOHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Difluoro-4-ethylsulfonylbenzene | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)